1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine

Description

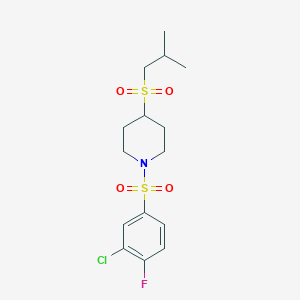

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine is a bis-sulfonylated piperidine derivative characterized by two distinct sulfonyl groups: a 3-chloro-4-fluorophenylsulfonyl moiety at position 1 and an isobutylsulfonyl group at position 4 of the piperidine ring.

Synthesis of such compounds typically involves sequential sulfonylation reactions. For instance, analogous derivatives in were synthesized via reactions with sulfonyl chlorides and piperidine precursors, followed by purification using chromatography and structural validation via NMR and LCMS . The target compound likely follows a similar synthetic pathway, leveraging 3-chloro-4-fluorophenylsulfonyl chloride and isobutylsulfonyl chloride as key reagents.

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)sulfonyl-4-(2-methylpropylsulfonyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClFNO4S2/c1-11(2)10-23(19,20)12-5-7-18(8-6-12)24(21,22)13-3-4-15(17)14(16)9-13/h3-4,9,11-12H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYCHKQDOMFXRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClFNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Nucleophilic Substitution:

Sulfonylation: The sulfonyl groups are introduced via sulfonylation reactions, where sulfonyl chlorides react with the piperidine ring under basic conditions.

Coupling Reactions: The final step involves coupling the substituted phenyl ring with the sulfonylated piperidine under specific reaction conditions, often using catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of sulfonyl groups.

Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of piperidine derivatives with reduced sulfonyl groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the following molecular formula: . Its IUPAC name is 1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine, which indicates the presence of both sulfonyl and piperidine moieties that contribute to its biological activity.

Drug Development

This compound has been investigated as a potential candidate for developing new drugs targeting various receptors, including:

- NK1 Receptor Antagonists : Research has shown that compounds with similar structures exhibit potent antagonistic activity against the neurokinin-1 receptor, which is implicated in pain and anxiety disorders . The sulfonamide group enhances binding affinity and selectivity.

- Anticancer Agents : The compound's ability to inhibit specific protein interactions makes it a candidate for anticancer drug development. Studies suggest that targeting protein-protein interactions can disrupt cancer cell proliferation pathways .

Structure-Activity Relationship Studies

Understanding how structural modifications affect biological activity is crucial in drug design. The presence of the chloro and fluoro substituents on the phenyl ring influences the lipophilicity and receptor binding properties of the compound. This information aids in optimizing lead compounds for enhanced efficacy and reduced toxicity.

Mechanistic Studies

The compound can be used in biological assays to elucidate mechanisms of action for various cellular processes. For instance:

- Cell Signaling Pathways : By inhibiting specific pathways (e.g., mTOR signaling), researchers can study the effects on cell growth and survival, providing insights into cancer biology .

Chemical Probes

As a chemical probe, this compound can help investigate protein interactions in cellular contexts. Its ability to selectively bind to target proteins allows researchers to dissect complex biological networks and understand disease mechanisms at a molecular level.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.

Disrupting Cellular Functions: Affecting the function of cellular components, leading to changes in cell behavior and viability.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with three sulfonamide-piperidine derivatives (compounds 9 , 10 , and 11 ) from , highlighting substituent variations and their implications:

*Calculated based on atomic composition.

Key Observations:

- Steric Considerations : The isobutylsulfonyl group at position 4 adds steric bulk, which may influence solubility and membrane permeability relative to the hydroxyl group in Compound 9 or the compact fluoropiperidinyl group in Compound 11.

- Dual Sulfonyl Motifs : Unlike Compounds 9–11, which feature a single sulfonamide group, the target compound’s bis-sulfonylation may increase rigidity and affect conformational flexibility during target engagement.

Therapeutic Potential and Challenges

highlights piperidine derivatives as histamine H3 antagonists for neurological disorders . However, challenges include:

- Solubility : The hydrophobic isobutyl group may reduce aqueous solubility compared to hydroxylated analogs like Compound 7.

- Metabolic Stability : Halogenated aryl groups often resist oxidative metabolism, but the bis-sulfonamide motif could pose synthetic or metabolic liabilities.

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : Piperidine ring

- Substituents :

- 3-Chloro-4-fluorophenyl sulfonyl group

- Isobutyl sulfonyl group

This unique combination of groups may contribute to its biological properties, particularly in terms of receptor interactions and metabolic stability.

Pharmacological Profile

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential activity of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine:

- Study on Carbonic Anhydrase Inhibition : A related compound demonstrated significant inhibition of carbonic anhydrase with an IC50 value in the low micromolar range, indicating that modifications in the piperidine ring can enhance enzyme binding affinity .

- Antimicrobial Efficacy : Research on structurally similar sulfonamides has shown broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. The presence of halogen substituents (like chlorine and fluorine) often enhances lipophilicity and membrane penetration, potentially increasing efficacy .

Toxicological Profile

Understanding the safety profile is crucial for any therapeutic agent:

- Cytotoxicity Studies : Preliminary cytotoxicity assays indicate that related piperidine compounds exhibit variable toxicity across different cell lines, suggesting the need for further investigation into the safety of this specific compound.

- Metabolic Stability : The presence of multiple sulfonyl groups may impact metabolic pathways, potentially leading to unique metabolites that could exhibit their own biological activities or toxicities .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.